molecular formula C17H32N2O4 B7023089 tert-butyl N-[4-[2-(hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-4-oxobutyl]carbamate

tert-butyl N-[4-[2-(hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-4-oxobutyl]carbamate

Cat. No.: B7023089
M. Wt: 328.4 g/mol
InChI Key: DGCWBUUOJDXPMP-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-[2-(hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-4-oxobutyl]carbamate: is a complex organic compound featuring a tert-butyl carbamate group attached to a piperidine ring

Properties

IUPAC Name

tert-butyl N-[4-[2-(hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-4-oxobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O4/c1-16(2,3)23-15(22)18-10-6-7-14(21)19-12-17(4,5)9-8-13(19)11-20/h13,20H,6-12H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCWBUUOJDXPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N(C1)C(=O)CCCNC(=O)OC(C)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[2-(hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-4-oxobutyl]carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted to form the piperidine structure.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Attachment of the tert-Butyl Carbamate Group: This step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid, depending on the oxidizing agent used.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates or amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl N-[4-[2-(hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The piperidine ring is a common motif in many pharmaceuticals, and the presence of the carbamate group can enhance the compound’s stability and bioavailability.

Industry

Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[4-[2-(hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-4-oxobutyl]carbamate exerts its effects depends on its application. In drug design, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The carbamate group can act as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound reaches its target site intact.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analogue used as a protecting group in peptide synthesis.

    N-Boc-piperidine: Another piperidine derivative with a tert-butyl carbamate group, used in organic synthesis.

Uniqueness

The uniqueness of tert-butyl N-[4-[2-(hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-4-oxobutyl]carbamate lies in its combination of functional groups, which allows for versatile chemical transformations and potential applications in various fields. Its structure provides a balance of stability and reactivity, making it a valuable compound in both research and industrial contexts.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

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